molecular formula C19H17FN6O B10956514 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10956514
M. Wt: 364.4 g/mol
InChI Key: JRANKHRYLMROSL-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s effects are mediated through binding to its target sites, leading to alterations in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17FN6O/c1-12-14(11-23-25(12)2)10-22-19(27)16-9-18-21-8-7-17(26(18)24-16)13-3-5-15(20)6-4-13/h3-9,11H,10H2,1-2H3,(H,22,27)

InChI Key

JRANKHRYLMROSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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